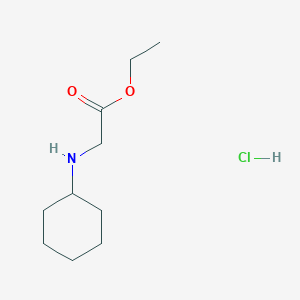
6-Bromo-5-chloro-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 1936290-08-2 . It has a molecular weight of 252.45 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloro-3-nitropyridin-2-amine is1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Bromo-5-chloro-3-nitropyridin-2-amine is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Catalysis
6-Bromo-5-chloro-3-nitropyridin-2-amine serves as a key intermediate in various chemical syntheses, illustrating its significant role in organic chemistry. A noteworthy application involves its use in the preparation of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation. This process highlights its potential for large-scale production, addressing challenges such as low conversion, high impurity content, and lack of reproducibility. The development of robust reaction conditions and appropriate safety boundaries has enabled a reproducible, safe protocol for this chemistry on a large scale (Agosti et al., 2017). Furthermore, the amination of polyhalopyridines catalyzed by a palladium-xantphos complex demonstrates selective transformations yielding high-purity products, indicating the compound's utility in fine chemical synthesis (Ji, Li, & Bunnelle, 2003).
Ligand Design for Coordination Chemistry
The compound is also pivotal in the synthesis of polydentate ligands, which are crucial for developing multifunctionalized bipyridine ligands and their subsequent applications in coordination chemistry. Such ligands are prepared from 6-bromo-5'-bromomethyl-2,2'-bipyridine, a derivative, through various functionalization reactions. These ligands have found applications ranging from lanthanide coordination with interesting luminescence properties to the design of complexes for bioconjugation and labeling (Charbonnière, Weibel, & Ziessel, 2002; Mameri, Charbonnière, & Ziessel, 2003).
Computational Chemistry and Molecular Modeling
In computational chemistry, 6-Bromo-5-chloro-3-nitropyridin-2-amine has been the subject of studies focusing on its molecular structure, electronic properties, and potential for ligand-protein interactions. Advanced computational techniques, including density functional theory (DFT) and molecular dynamics simulations, have been employed to explore its physiochemical parameters and reactivity. These studies are instrumental in assessing the molecule's suitability for biological applications, such as drug design, by examining its interactions with target proteins (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-chloro-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOSQGKWLNBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-3-nitropyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)


![Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2698843.png)




![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)

![Methyl imidazo[1,2-a]pyrimidine-7-carboxylate;hydrochloride](/img/structure/B2698852.png)